Alethine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

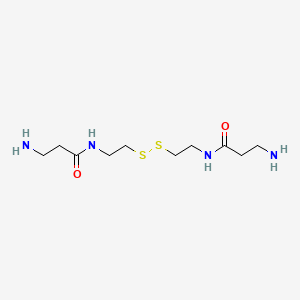

Beta Alethine is a disulfide agent that stimulates T and B-cell functions and exhibits anti-tumor and immunostimulant activity. (NCI)

Alethine is studied in the treatment of cancer. It belongs to a family of chemicals called disulfides. It is a low molecular weight disulfide that has been shown to exhibit in vivo antitumor activity in murine myeloma and melanoma models.

Applications De Recherche Scientifique

Cancer Research: Alethine in Melanoma Treatment

Alethine has shown significant promise in cancer research, particularly in treating melanoma. A study by Taub, Wright, and Guth (2017) demonstrated that the combination of anti-PD1 and β-alethine led to complete responses in a syngeneic mouse model of melanoma. This combination was effective even when neither drug had significant effects as a single agent. The research indicates that β-alethine therapy can halt tumor growth and induce regression of established melanoma, highlighting its potential as a cancer treatment (Taub, Wright, & Guth, 2017).

Adaptive Laboratory Evolution (ALE) Applications

While the term "alethine" specifically relates to cancer research, "ALE" is an abbreviation widely used in scientific contexts, referring to Adaptive Laboratory Evolution. ALE is a method used in various fields of biology and biotechnology:

Microbial Adaptation and Biotechnology : ALE is used to improve the performance of microorganisms in industrial processes. Studies by LaCroix et al. (2014) and Sandberg et al. (2014) demonstrate how ALE can be applied to enhance the growth and stress resistance of organisms like Escherichia coli, contributing to metabolic engineering (LaCroix et al., 2014), (Sandberg et al., 2014).

Enhancing Metabolic Engineering : Portnoy, Bezdan, and Zengler (2011) discuss how ALE allows for the optimization of production strains in metabolic engineering. Unlike directed modification of specific enzymes, ALE enables nonintuitive beneficial mutations to occur in various genes and regulatory regions (Portnoy, Bezdan, & Zengler, 2011).

Understanding Evolutionary Mechanisms : Long and Antoniewicz (2018) utilized flux analysis in ALE to link mutations to enhanced fitness phenotypes, addressing systems concepts such as optimality in metabolic pathways (Long & Antoniewicz, 2018).

Application in Industrial Biotechnology : Hirasawa and Maeda (2022) explored how ALE can create microbial cell factories for industrial applications, such as increasing stress tolerance and production of target compounds (Hirasawa & Maeda, 2022).

Propriétés

Numéro CAS |

646-08-2 |

|---|---|

Nom du produit |

Alethine |

Formule moléculaire |

C10H22N4O2S2 |

Poids moléculaire |

294.4 g/mol |

Nom IUPAC |

3-amino-N-[2-[2-(3-aminopropanoylamino)ethyldisulfanyl]ethyl]propanamide |

InChI |

InChI=1S/C10H22N4O2S2/c11-3-1-9(15)13-5-7-17-18-8-6-14-10(16)2-4-12/h1-8,11-12H2,(H,13,15)(H,14,16) |

Clé InChI |

WELIVEBWRWAGOM-UHFFFAOYSA-N |

SMILES |

C(CN)C(=O)NCCSSCCNC(=O)CCN |

SMILES canonique |

C(CN)C(=O)NCCSSCCNC(=O)CCN |

Apparence |

Solid powder |

Autres numéros CAS |

646-08-2 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Numéros CAS associés |

104071-87-6 (hydrobromide) 14307-88-1 (hydrochloride) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

alethine alethine hydrobromide alethine hydrochloride beta-alanyl-cysteamine disulfide beta-alanylcysteamine disulfide beta-alethine Betathine N,N'-(dithiodiethylene)bis(3-aminopropionamide) |

Origine du produit |

United States |

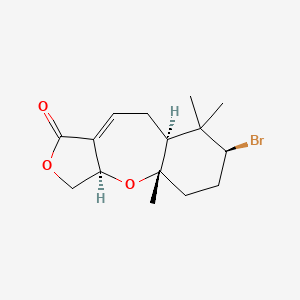

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

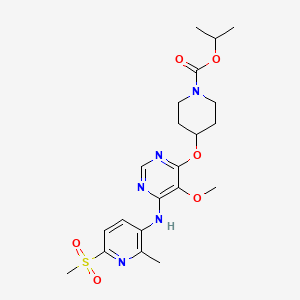

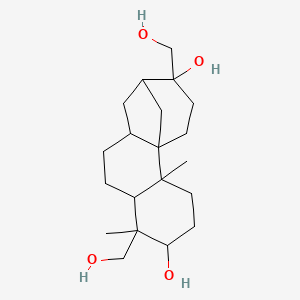

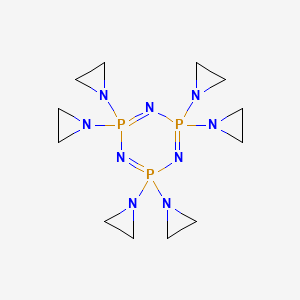

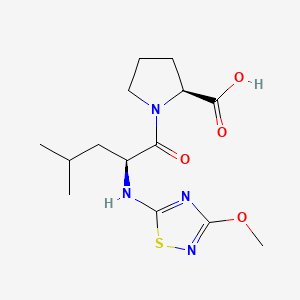

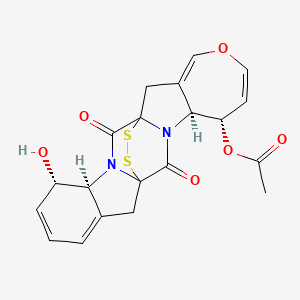

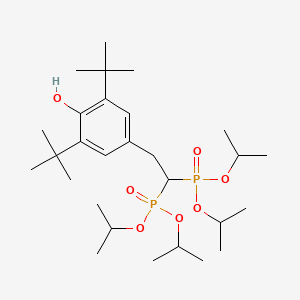

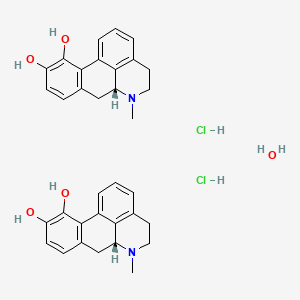

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-azabicyclo[2.2.2]octan-3-yl)-6-oxo-5,11-dihydrobenzo[c][1]benzazepine-11-carboxamide](/img/structure/B1665153.png)